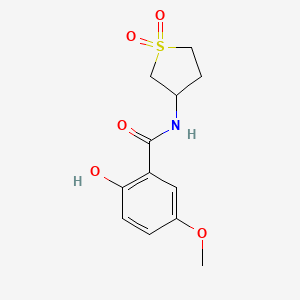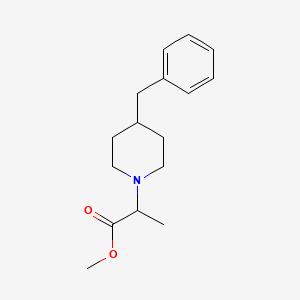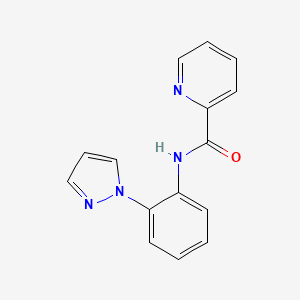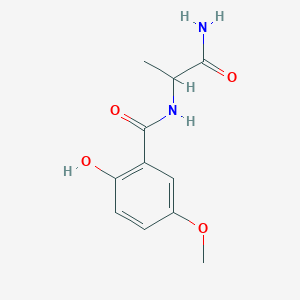![molecular formula C13H19NO3 B7559630 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid, also known as PMPA, is a chemical compound that has been extensively studied for its potential use in antiviral therapy. PMPA is a nucleotide analogue, which means that it mimics the structure of natural nucleotides and can interfere with viral replication.
作用机制
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid is a nucleotide analogue that mimics the structure of natural nucleotides. When this compound is incorporated into viral DNA, it terminates the chain elongation process, thereby inhibiting viral replication. This compound can also inhibit the reverse transcriptase enzyme by competing with natural nucleotides for incorporation into viral DNA.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity for viral enzymes. This compound is rapidly taken up by cells and converted to its active form, this compound diphosphate. This compound diphosphate has a long half-life and can accumulate in cells, providing prolonged antiviral activity.
实验室实验的优点和局限性
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid has several advantages for lab experiments. It has low toxicity and high selectivity for viral enzymes, making it a promising candidate for antiviral therapy. However, this compound has some limitations, such as its low solubility in water and its susceptibility to degradation in acidic conditions.
未来方向
There are several future directions for research on 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid. One direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the optimization of this compound derivatives that have improved antiviral activity and pharmacokinetic properties. Additionally, further studies are needed to investigate the potential use of this compound in combination therapy with other antiviral agents.
合成方法
The synthesis of 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid involves several steps. The first step is the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. The second step is the coupling of the protected carboxylic acid with 4-(propan-2-yloxy)benzylamine using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The third step is the debenzylation of the intermediate product using palladium on carbon (Pd/C) in the presence of hydrogen gas. The final step is the deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF).
科学研究应用
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid has been extensively studied for its potential use in antiviral therapy, particularly in the treatment of HIV and hepatitis B virus (HBV) infections. This compound can inhibit the reverse transcriptase enzyme, which is essential for viral replication. This compound has also been shown to have activity against other viruses such as herpes simplex virus (HSV) and human papillomavirus (HPV).
属性
IUPAC Name |
2-[(4-propan-2-yloxyphenyl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(2)17-12-6-4-11(5-7-12)8-14-10(3)13(15)16/h4-7,9-10,14H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFKXBKHKKFKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)

![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)
![2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)
![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)
